molecular formula C5H3F3N2O B009313 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone CAS No. 105480-29-3

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Cat. No. B009313
M. Wt: 164.09 g/mol
InChI Key: WSUYAJLYJNJPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related imidazole-containing compounds typically involves the reaction of imidazole with chloroacetyl chloride, producing 2-chloro-1-(1H-imidazole-1-yl)-ethanone. This intermediate can then undergo further reactions, such as treatment with hydrazine hydrate, to yield various derivatives. Condensation reactions with aromatic aldehydes can afford substituted Schiff's bases of these imidazole derivatives. The structures of synthesized products are usually confirmed through IR, Mass, and 1H-NMR spectroscopic data analysis (Patel et al., 2011).

Molecular Structure Analysis

Crystal and molecular structures of imidazole derivatives have been determined by single-crystal X-ray diffraction. Molecular geometries from these experiments are often compared with those calculated using Density Functional Theory (DFT), which reveals extensive hydrogen bonding and π-ring interactions responsible for crystal stabilization (Şahin et al., 2014).

Chemical Reactions and Properties

Imidazole derivatives can undergo various chemical reactions, including electrophilic substitution and cycloaddition. These reactions are influenced by the presence of the trifluoroethyl group, which can affect the electron distribution within the molecule, thus impacting reactivity and the formation of products (Vuillermet et al., 2020).

Physical Properties Analysis

The physical properties of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone derivatives, such as melting points, solubility, and thermal stability, can be analyzed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These properties are crucial for determining the suitability of these compounds for various applications (Govindhan et al., 2017).

Safety And Hazards

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole, the core of 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone, has a broad range of chemical and biological properties and is used in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone and its derivatives may have potential applications in drug development.

properties

IUPAC Name

2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3(11)4-9-1-2-10-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUYAJLYJNJPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256158
Record name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

CAS RN

105480-29-3
Record name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105480-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(1H-imidazol-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone
Reactant of Route 6
2,2,2-Trifluoro-1-(1H-imidazol-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.